molecular formula C14H19NO3 B5820406 1-(2,3-dimethoxybenzoyl)piperidine

1-(2,3-dimethoxybenzoyl)piperidine

Cat. No.: B5820406
M. Wt: 249.30 g/mol
InChI Key: GZJXNGOMIMWSIP-UHFFFAOYSA-N
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Description

1-(2,3-Dimethoxybenzoyl)piperidine is a piperidine derivative featuring a 2,3-dimethoxybenzoyl group attached to the nitrogen atom of the piperidine ring. Its molecular formula is C19H24N2O3S2 (when including the 4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]methyl} substituent), with a molecular weight of 392.5355 g/mol and a CAS registry number of 1421515-80-1 .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-17-12-8-6-7-11(13(12)18-2)14(16)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZJXNGOMIMWSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Sigma-1 Receptor (S1R) Ligands

Studies on S1R ligands highlight the importance of the 1-(3-phenylbutyl)piperidine scaffold (e.g., RC-33 derivatives). Key differences include:

  • Substituent Orientation : Compounds with RMSD values <2 Å retain similar orientations of the 1-(3-phenylbutyl)piperidine group to RC-33, while those with RMSD >4 Å (e.g., compounds 37, 62) adopt opposing orientations due to bulkier hydrophobic groups at position 4 of the piperidine .
  • Hydrophobic Interactions : Unlike 1-(2,3-dimethoxybenzoyl)piperidine, RC-33 analogs prioritize phenylbutyl chains for hydrophobic cavity binding near helices α4/α4. The thiazole-sulfanyl group in the target compound may engage in polar interactions absent in these analogs .

Table 1: Comparison with S1R Ligands

Compound Key Substituent RMSD (Å) Binding Interactions
RC-33 (Reference) 1-(3-phenylbutyl)piperidine 0 Salt bridge with Glu172
Compound 37 Bulky 4-position substituent >4 Opposed orientation, Glu172 salt bridge
This compound 4-thiazole-sulfanyl methyl N/A Potential dual hydrophobic/polar interactions

Piperidine Derivatives with Aromatic Moieties

Phenylcyclohexylpiperidines

Compounds like 1-(1-phenylcyclohexyl)piperidine hydrochloride (CAS 4681-(...)) exhibit neuropharmacological activity (e.g., self-administration in chronic spinal dogs) . Key distinctions:

  • Core Structure : The target compound uses a benzoyl group, whereas phenylcyclohexyl derivatives feature a cyclohexyl bridge, enhancing rigidity and altering receptor affinity.
  • Pharmacology : Phenylcyclohexylpiperidines show stimulant/toxic effects, while this compound’s activity remains uncharacterized but likely differs due to its polar substituents .
3-MeO-PCP and Fluorinated Analogs
  • 3-MeO-PCP (1-[1-(3-methoxyphenyl)cyclohexyl]-piperidine) is a dissociative anesthetic with NMDA receptor antagonism. Its 3-methoxyphenyl group contrasts with the dimethoxybenzoyl group in the target compound, which lacks the cyclohexyl spacer .

Table 2: Aromatic Piperidine Derivatives

Compound Aromatic Group Key Functional Feature Pharmacological Profile
This compound 2,3-Dimethoxybenzoyl Thiazole-sulfanyl substituent Unknown, likely receptor modulation
3-MeO-PCP 3-Methoxyphenyl Cyclohexyl spacer NMDA antagonism, dissociative
1-(1-Phenylcyclohexyl)piperidine Phenylcyclohexyl Rigid bicyclic structure Stimulant, neurotoxic

Benzoylpiperidine Variants

  • Methyl 1-(3,4-dimethoxybenzoyl)-piperidine-4-carboxylate (CAS N/A): This analog replaces the thiazole-sulfanyl group with a methyl carboxylate, reducing hydrophobicity and altering electronic properties .

Table 3: Substituent Effects on Benzoylpiperidines

Compound Benzoyl Substituents Piperidine Modification Molecular Weight (g/mol)
This compound 2,3-Dimethoxy 4-thiazole-sulfanyl methyl 392.54
Methyl 1-(3,4-dimethoxybenzoyl)-piperidine-4-carboxylate 3,4-Dimethoxy 4-methyl carboxylate ~350 (estimated)
1-(2,3-Dimethylbenzoyl)piperidine-2-carboxylic Acid 2,3-Dimethyl 2-carboxylic acid 261.31

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